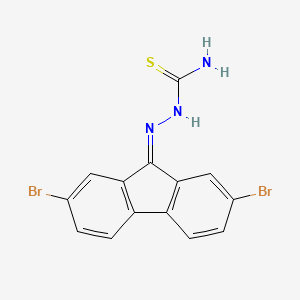![molecular formula C18H20N2O5 B13834285 1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol](/img/structure/B13834285.png)
1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylidene group and a pyrimidine moiety attached to a glucitol backbone. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucitol are protected using benzylidene to form 1,5-Anhydro-4,6-O-benzylidene-D-glucitol.
Deoxygenation: The protected glucitol undergoes deoxygenation at the 2 and 3 positions to form 2,3-dideoxy-1,5-Anhydro-4,6-O-benzylidene-D-glucitol.
Pyrimidine Attachment: The pyrimidine moiety is introduced through a nucleophilic substitution reaction, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the glucitol or pyrimidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine moiety may mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or function. Additionally, the benzylidene group can enhance the compound’s binding affinity to specific proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-D-glucitol: Lacks the pyrimidine moiety, resulting in different chemical properties and biological activities.
1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-mannitol: Similar structure but with a different sugar backbone, leading to variations in reactivity and function.
Uniqueness
The uniqueness of 1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol lies in its combination of a glucitol backbone with a pyrimidine moiety, providing a versatile platform for chemical modifications and biological interactions.
Eigenschaften
Molekularformel |
C18H20N2O5 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1-[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H20N2O5/c1-11-8-20(18(22)19-16(11)21)13-7-14-15(23-9-13)10-24-17(25-14)12-5-3-2-4-6-12/h2-6,8,13-15,17H,7,9-10H2,1H3,(H,19,21,22)/t13-,14+,15-,17?/m1/s1 |
InChI-Schlüssel |
FMYZRWWKHDJURY-AWVCJSPBSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)OC2 |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC3C(COC(O3)C4=CC=CC=C4)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


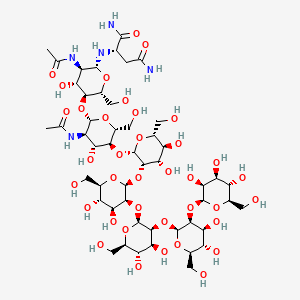

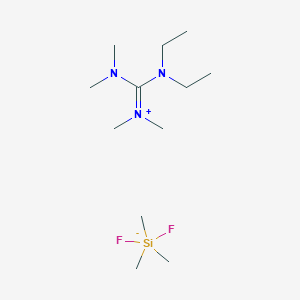
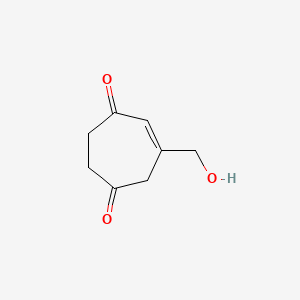
![(2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B13834229.png)
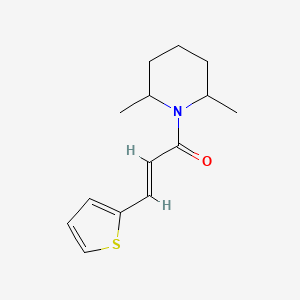
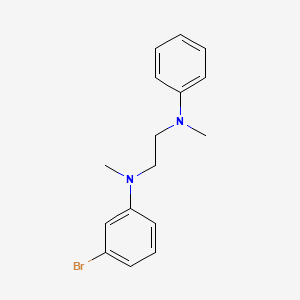
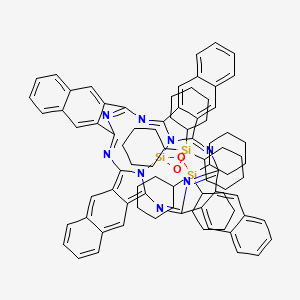
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13834248.png)
![Tris[4-(dimethylamino)phenyl]acetonitrile](/img/structure/B13834261.png)
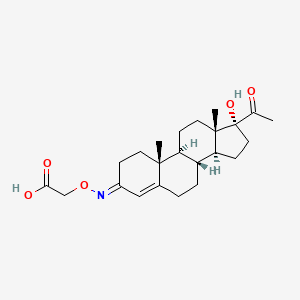
![[(1S,2S)-2-Nitrocyclopentyl]benzene](/img/structure/B13834277.png)
![(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate](/img/structure/B13834282.png)
